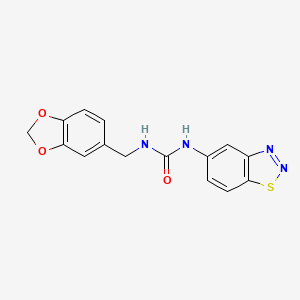

![molecular formula C19H21N3O3S B5563322 3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of benzamides and their derivatives, including oxadiazole-thienyl compounds, is significant due to their diverse biological activities and potential applications in medicinal chemistry. The introduction of specific functional groups, like the 1,2,4-oxadiazol ring and thienyl moiety, into benzamide structures has been shown to enhance these activities, making them subjects of interest for synthesis and biological evaluation.

Synthesis Analysis

Synthesis of benzamide derivatives often involves condensation reactions, cyclocondensation, or three-component reactions that introduce various substituents, aiming to explore the impact of these groups on biological activity and chemical properties. For instance, cyclocondensation of 2-hydroxy benzamides with thioglycolic acid yields thiazolidin-benzamides, a process that might share mechanistic similarities with the synthesis of the target compound (Patel & Patel, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those incorporating oxadiazole and thienyl groups, is crucial for understanding their chemical behavior and interaction with biological targets. Crystal structure analysis through X-ray diffraction provides insights into the molecular conformation, which is essential for the design of compounds with desired biological activities. Such structural analyses underscore the significance of non-covalent interactions, like hydrogen bonding and π-π stacking, in stabilizing the molecular structure and influencing its biological interactions (Sharma et al., 2016).

Scientific Research Applications

Anticancer Activity

Research on substituted benzamides and oxadiazoles has shown promising anticancer properties. A study by Ravinaik et al. (2021) on a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).

Antifungal Agents

Compounds featuring oxadiazole and benzamide groups have also been investigated for their potential as antifungal agents. Narayana et al. (2004) synthesized new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, which were screened for antifungal activity. This research indicates the versatility of these compounds in developing treatments against fungal infections (Narayana et al., 2004).

Alzheimer's Disease

A notable application of benzamide derivatives is in the treatment of Alzheimer's disease. Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound decreased the level of phosphorylated tau proteins and their aggregation, demonstrating potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Synthetic Methods and Chemical Properties

Research on the synthesis and chemical properties of related compounds provides foundational knowledge for the manipulation and application of similar chemical structures. The work by Sams and Lau (1999) on the solid-phase synthesis of 1,2,4-oxadiazoles presents methodologies that could be relevant for synthesizing compounds like 3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide, offering insights into potential synthetic routes and modifications (Sams & Lau, 1999).

properties

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-19(2,24)9-8-13-5-3-6-14(11-13)17(23)20-12-16-21-18(25-22-16)15-7-4-10-26-15/h3-7,10-11,24H,8-9,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLOXOROPZDITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NOC(=N2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5563246.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)

![[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5563265.png)

![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)

![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)

![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)

![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)

![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)

![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)